N-Nitrososotalol
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Overview
Description
N-Nitrososotalol is a nitrosamine derivative of the beta-blocker sotalol. This compound is formed when sotalol undergoes nitrosylation, a process where a nitroso group (−N=O) is added to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrososotalol can be synthesized by reacting sotalol with sodium nitrite in an acidic medium, typically hydrochloric acid . The reaction involves the nitrosylation of the secondary amine group in sotalol, resulting in the formation of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Nitrososotalol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Nitrososotalol has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical testing and method validation.
Biology: Studied for its genotoxic effects in rat and human hepatocytes.
Medicine: Investigated for its potential carcinogenic properties due to its classification as a nitrosamine.
Industry: Used in the development of pharmaceutical reference standards and impurity profiling.
Mechanism of Action
N-Nitrososotalol exerts its effects primarily through the nitroso group, which can interact with various molecular targets. The nitroso group can undergo nitrosylation reactions with thiol groups in proteins, affecting their function and signaling pathways . This interaction can lead to genotoxic effects, as observed in studies with rat and human hepatocytes .
Comparison with Similar Compounds
N-Nitrososotalol is similar to other nitrosamine derivatives of beta-blockers, such as N-Nitrosopropranolol and N-Nitrosoatenolol . it is unique in its specific structure and the parent compound from which it is derived. The presence of the nitroso group in this compound distinguishes it from its parent compound, sotalol, and other beta-blockers .
List of Similar Compounds
- N-Nitrosopropranolol
- N-Nitrosoatenolol
- N-Nitrosometoprolol
- N-Nitrosooxprenolol
- N-Nitrosonadolol
Properties
CAS No. |
134720-07-3 |
---|---|
Molecular Formula |
C12H19N3O4S |
Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-[4-[1-hydroxy-2-[nitroso(propan-2-yl)amino]ethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-9(2)15(14-17)8-12(16)10-4-6-11(7-5-10)13-20(3,18)19/h4-7,9,12-13,16H,8H2,1-3H3 |
InChI Key |
JRGLEYZCDAJXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(C1=CC=C(C=C1)NS(=O)(=O)C)O)N=O |
Origin of Product |
United States |
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